![molecular formula C21H15N3O B2572711 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one CAS No. 1237744-56-7](/img/structure/B2572711.png)

3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

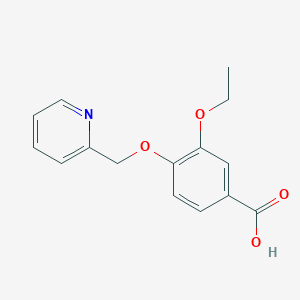

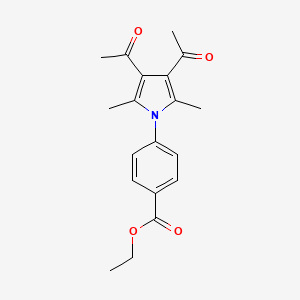

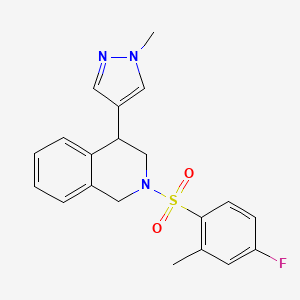

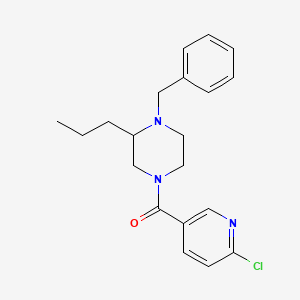

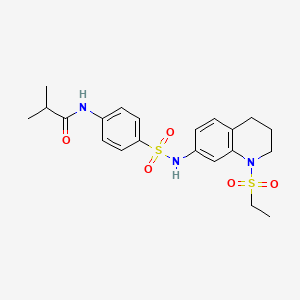

The synthesis of quinazolinone derivatives like “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” has been reported in various studies. For instance, one study describes a milder synthetic approach for the rapid access to series of 2- (2-chloroquinolin-3-yl)-3- (substituted phenyl/pyridinyl)quinazolin-4 (3H)-one derivatives in a good yield using l-proline as a catalyst .Molecular Structure Analysis

The molecular structure of “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” was established with the help of physico-chemical analysis and various spectroscopic techniques like FT-IR, mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions of “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” involve various synthetic routes using starting materials like anthranilic acid, benzoxazines, anthranilates, and isatoic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” include a density of 1.2±0.1 g/cm3, boiling point of 523.4±52.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 79.7±3.0 kJ/mol, flash point of 270.3±30.7 °C, index of refraction of 1.651, molar refractivity of 100.0±0.5 cm3, and a molar volume of 274.0±7.0 cm3 .Applications De Recherche Scientifique

- Anticancer Potential : Researchers have explored the anticancer properties of 3-phenylpyridine derivatives. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development .

- Antimicrobial Activity : Some derivatives of 3-phenylpyridine have demonstrated antimicrobial activity. Scientists investigate their potential as novel antibiotics or antifungal agents .

- Neuroprotective Effects : Studies suggest that 3-phenylpyridine derivatives may protect neurons from oxidative stress and neurodegenerative conditions. Researchers investigate their role in preventing neurotoxicity .

- Organic Semiconductors : 3-phenylpyridine derivatives have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their electronic properties make them suitable for optoelectronic applications .

- Ligands in Coordination Complexes : Researchers have synthesized metal complexes using 3-phenylpyridine derivatives as ligands. These complexes find applications in catalysis, sensing, and materials science .

- Fluorescent Properties : 3-phenylpyridine exhibits strong fluorescence. Scientists study its luminescent behavior for applications in sensors, imaging, and analytical chemistry .

- Photocatalytic Degradation : Researchers investigate the ability of 3-phenylpyridine derivatives to degrade organic pollutants under UV light. These compounds may play a role in environmental remediation .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Photophysics and Luminescence

Environmental Chemistry and Photodegradation

Orientations Futures

The future directions of “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” could involve further exploration of its potential pharmaceutical and biological activities, given its broad-spectrum biological activity. This could include more in-depth studies into its antimicrobial, anticonvulsant, antibacterial, antidiabetic, and anticancer properties .

Propriétés

IUPAC Name |

3-phenyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21-18-10-4-5-11-19(18)23-20(13-12-16-7-6-14-22-15-16)24(21)17-8-2-1-3-9-17/h1-15H/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFPOODQJJMTHD-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2572634.png)

![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)

![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)

![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)

![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)